N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHOXYPHENETHYL)-1,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with 1,3,5-trimethylpyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazole derivatives .
Scientific Research Applications
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHOXYPHENETHYL)-1,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound include those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
JNJ-38877605: A pyrazole derivative with similar structural features but different functional groups.
(E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Another pyrazole derivative with antimicrobial properties.
Uniqueness
N~4~-(3,4-DIMETHOXYPHENETHYL)-1,3,5-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring with a sulfonamide group and a dimethoxyphenethyl moiety.
Properties
Molecular Formula |
C21H29N5O4S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C21H29N5O4S/c1-15-21(16(2)25(4)23-15)31(27,28)26(14-18-12-22-24(3)13-18)10-9-17-7-8-19(29-5)20(11-17)30-6/h7-8,11-13H,9-10,14H2,1-6H3 |
InChI Key |
MYJKHHZMWIOSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C |
Origin of Product |
United States |
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